

# structural analysis of 3-Deazaguanosine and its derivatives

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## Compound of Interest

Compound Name: 3-Deazaguanosine

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An In-depth Technical Guide to the Structural Analysis of **3-Deazaguanosine** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, synthesis, biological activity, and mechanism of action of **3-deazaguanosine** and its derivatives. This information is intended to support research and development efforts in the fields of medicinal chemistry, virology, and oncology.

## Introduction to 3-Deazaguanosine

**3-Deazaguanosine** is a synthetic purine nucleoside analog of guanosine, in which the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen bonding capabilities of the nucleobase, leading to a range of interesting biological activities, including broad-spectrum antiviral and antitumor effects.<sup>[1][2]</sup> The structural modifications of **3-deazaguanosine** and its derivatives are crucial for their interaction with biological targets and their overall therapeutic potential.

## Structural Analysis

The three-dimensional structure of **3-deazaguanosine** and its derivatives has been elucidated using various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic

Resonance (NMR) spectroscopy. These methods provide detailed insights into bond lengths, bond angles, and the overall conformation of the molecules, which are critical for understanding their structure-activity relationships.

## X-ray Crystallography

Single-crystal X-ray analysis has been employed to determine the precise three-dimensional structure of **3-deazaguanosine** derivatives, confirming the site of glycosylation and the anomeric configuration of the sugar moiety.<sup>[1]</sup> While a specific CIF file for **3-deazaguanosine** is not readily available in the public domain, crystallographic data for related structures provide a framework for understanding its molecular geometry. For instance, the crystal structure of a 1-deazaguanosine-modified RNA has been solved at high resolution, offering insights into how deaza modifications affect nucleic acid structures.<sup>[3][4]</sup>

Table 1: Representative Crystallographic Data for a Nucleoside Analog

Parameter	Value
Crystal system	Triclinic
Space group	P-1
a (Å)	9.6551(3)
b (Å)	10.9130(3)
c (Å)	12.2787(3)
α (°)	81.7071(17)
β (°)	74.0418(15)
γ (°)	82.7403(18)
Volume (Å <sup>3</sup> )	1225.77(6)
Z	2

Note: This data is for a representative porphyrin compound and is provided as an example of crystallographic parameters.<sup>[1]</sup> Specific data for 3-deazaguanosine is not available from the conducted searches.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential tools for confirming the structure of **3-deazaguanosine** and its derivatives in solution.<sup>[5]</sup> Chemical shifts and coupling constants provide information about the connectivity of atoms and the conformation of the ribose sugar. The anomeric proton (H-1') signal is particularly important for determining the β-configuration of the glycosidic bond.<sup>[6]</sup>

Table 2: Representative <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Data (δ, ppm)

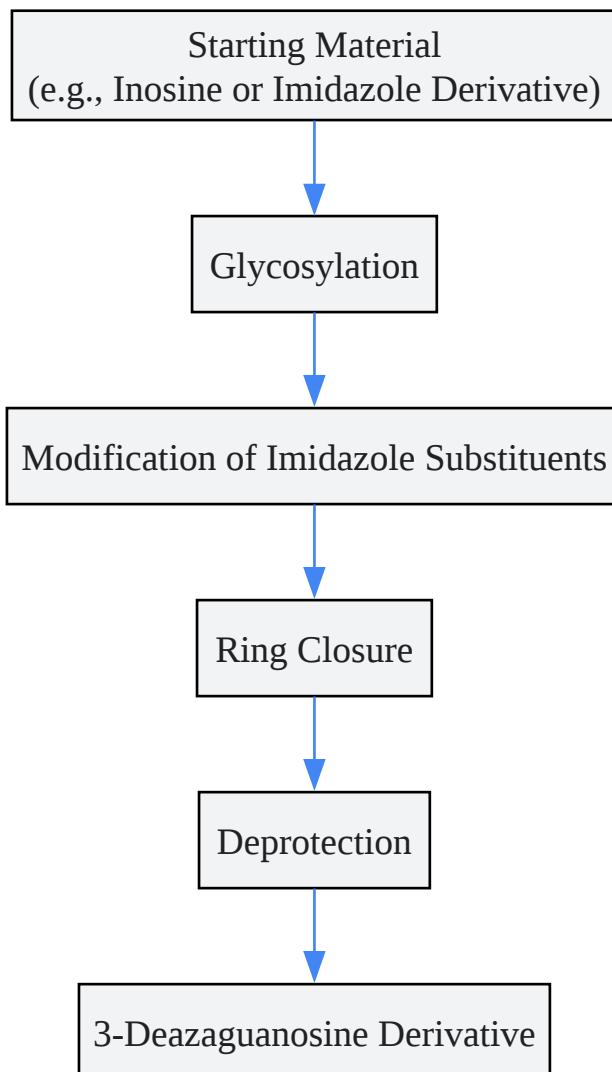
Position	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
1'	5.8 - 6.0	85 - 90
2'	4.2 - 4.5	70 - 75
3'	4.0 - 4.3	70 - 75
4'	3.9 - 4.2	80 - 85
5'	3.6 - 3.8	60 - 65
2	-	150 - 155
4	-	155 - 160
5	-	115 - 120
6	7.8 - 8.2	140 - 145
8	8.0 - 8.4	145 - 150

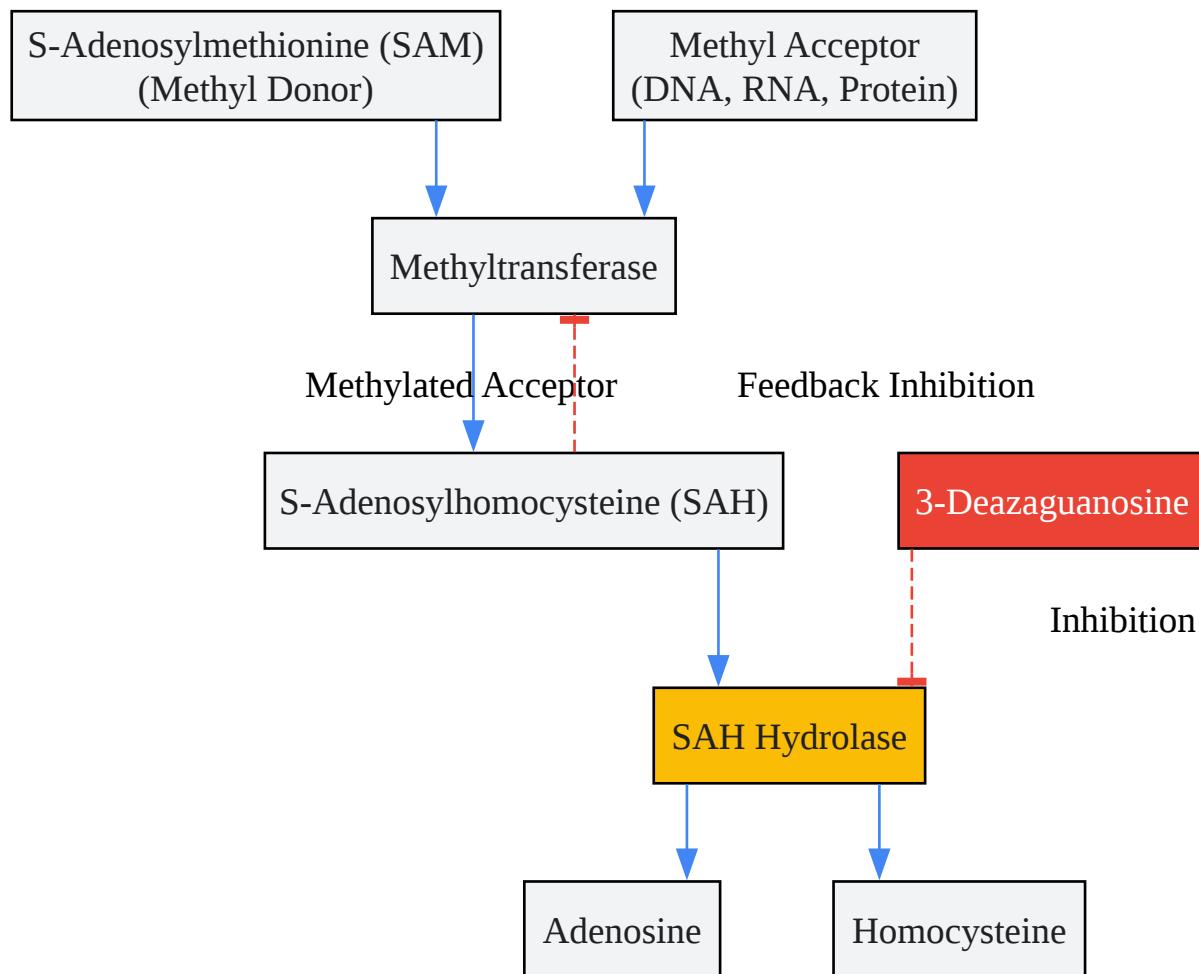
Note: These are approximate chemical shift ranges for nucleosides and specific data for a series of 3-deazaguanosine derivatives are not available in a consolidated table from the conducted searches.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

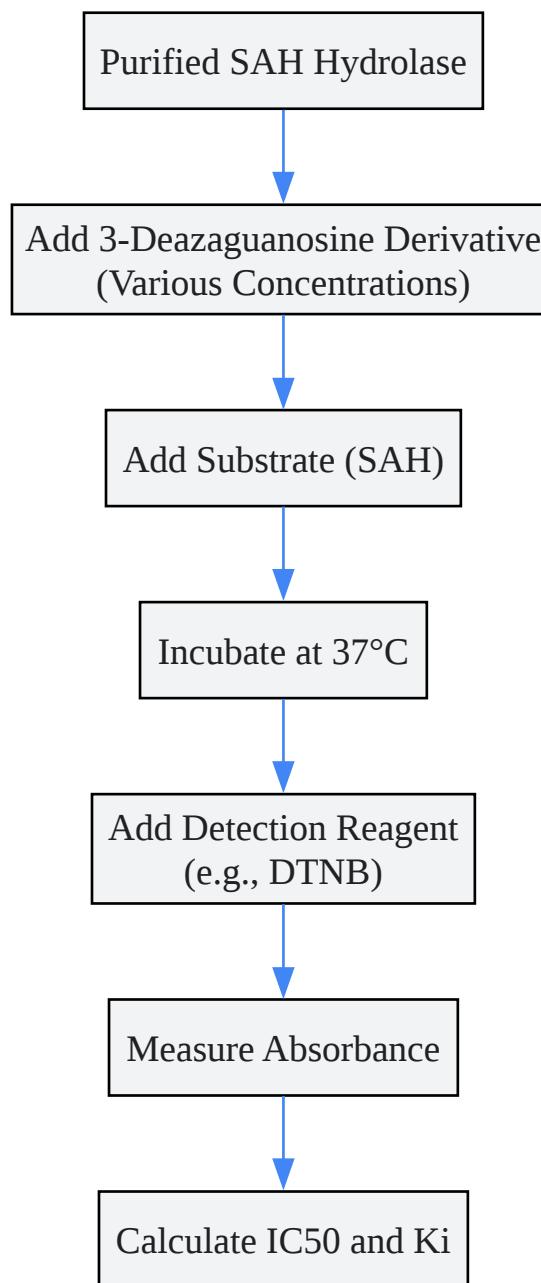
## Synthesis of 3-Deazaguanosine and Its Derivatives

Several synthetic routes to **3-deazaguanosine** and its derivatives have been developed. A common strategy involves the construction of a substituted imidazole precursor followed by ring closure to form the deazapurine ring system.[\[13\]](#)[\[14\]](#)[\[15\]](#) Another approach utilizes inosine as a starting material, which is converted to a key 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative.[\[15\]](#)

## General Synthetic Workflow





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